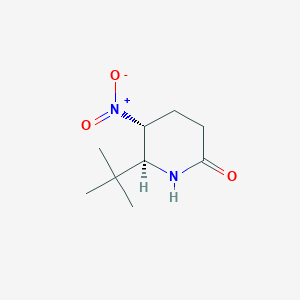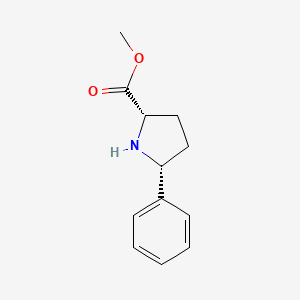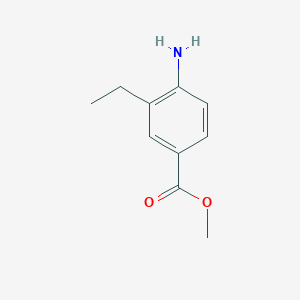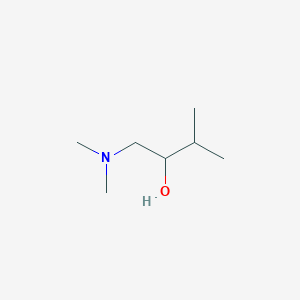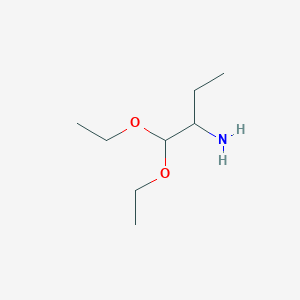
1,1-Diethoxybutan-2-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 1,1-Diethoxybutan-2-amine is C8H19NO2 . The InChI code is 1S/C8H19NO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6,9H2,1-3H3 . The molecular weight is 161.24 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.24 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .Wissenschaftliche Forschungsanwendungen
Michael Addition Reactions
1,1-Diethoxybutan-2-amine is utilized in Michael addition reactions. Sengee and Sydnes (2011) demonstrated that it reacts with nitrogen and oxygen nucleophiles to yield Michael adducts, predominantly forming β-substituted α,β-unsaturated ketones in a stereospecific fashion (Sengee & Sydnes, 2011).
Pyrolysis Chemistry
Zeng et al. (2019) explored the pyrolysis chemistry of 1,1-Diethoxybutane, a derivative of this compound, highlighting its potential as a biofuel. They developed a detailed kinetic model to understand its decomposition pathways, which could be relevant for biofuel applications (Zeng et al., 2019).
Synthesis of Heterocyclic Compounds
King (2007) described a synthesis method for (±)‐harmacine and octahydroindole derivatives starting from compounds like this compound. This synthesis involves acid-mediated acyl iminium ion cyclization, indicating its role in synthesizing complex heterocyclic structures (King, 2007).
Novel Functionalized Fused Pyridine Derivatives
Rizbayeva et al. (2022) reported a regioselective method for synthesizing new fused pyridine derivatives using 1,1-diethoxybutane derivatives. This method highlights its utility in creating diverse heterocyclic compounds without expensive metal-containing catalysts (Rizbayeva et al., 2022).
Thermodynamic and Kinetic Studies
Rahaman et al. (2015) conducted thermodynamic and kinetic studies for the synthesis of 1,1-diethoxybutane, which is closely related to this compound. They explored parameters like reaction equilibrium and kinetics, providing insights into its efficient synthesis (Rahaman et al., 2015).
Mannich Reaction of Cyclic N,O-Acetals
Turmanov et al. (2022) reported the use of this compound in the Mannich reaction for synthesizing pyrrolidine alkaloid precursors. This process involves cooperative L-proline/Brønsted acid/base promotion, illustrating its role in synthesizing complex organic molecules (Turmanov et al., 2022).
Biocatalytic Reductive Amination
Ducrot et al. (2021) explored biocatalytic reductive amination using this compound to synthesize short chiral alkyl amines and amino alcohols. This process involves amine dehydrogenases (AmDHs) and provides a method for producing optically active molecules (Ducrot et al., 2021).
Safety and Hazards
The safety information for 1,1-Diethoxybutan-2-amine includes several hazard statements: H227, H302, H314, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
1,1-diethoxybutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFZTJOPTRNMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(OCC)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-D-Ribofuranuronamide, 1-deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-](/img/structure/B3242664.png)
![[(2-Bromoethoxy)methyl]cyclopentane](/img/structure/B3242680.png)
![[(3-Nitrophenyl)methyl]triphenylphosphanium bromide](/img/structure/B3242684.png)


![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B3242699.png)


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B3242715.png)
